molecular formula C18H14N4O2 B10888379 Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide CAS No. 20096-31-5

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide

Cat. No.: B10888379
CAS No.: 20096-31-5
M. Wt: 318.3 g/mol
InChI Key: LSSWSZLITHUBMT-UHFFFAOYSA-N
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Description

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide is a hydrazide derivative featuring an indole backbone conjugated with a 2-oxoindolinylidene moiety via a hydrazide linkage. This compound is structurally characterized by a planar indole ring system and a ketone group at the 2-position of the indolinylidene fragment, which facilitates resonance stabilization and diverse reactivity . Its synthesis typically involves condensation reactions between indole-3-carbaldehyde or indole-3-acetic acid derivatives and substituted hydrazides under acidic or basic conditions, yielding hydrazone products with good to excellent yields (61–85%) .

Additionally, its hydrazide group enables interactions with biomolecular targets, such as enzymes or amyloid-beta fibrils, making it a candidate for therapeutic development .

Properties

CAS No.

20096-31-5

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-16(9-11-10-19-14-7-3-1-5-12(11)14)21-22-17-13-6-2-4-8-15(13)20-18(17)24/h1-8,10,19-20,24H,9H2

InChI Key

LSSWSZLITHUBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Indole-3-Acetic Acid Esters

Procedure :
Indole-3-acetic acid (10.0 g, 0.057 mol) is refluxed with excess hydrazine hydrate (85%, 10.0 g) in methanol (100 mL) at 80°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:1). Post-reaction, the mixture is cooled, and the precipitate is filtered, washed with hexane, and recrystallized from ethanol to yield white crystalline indole-3-acetic acid hydrazide.

Key Data :

  • Yield : 80%

  • Melting Point : 116°C

  • IR (cm⁻¹) : 3317 (N–H), 1711 (C=O), 1621–1640 (C–N)

  • ¹H NMR (DMSO-d₆) : δ 9.32 (s, NH), 7.50–6.90 (m, indole-H), 4.23 (s, CH₂)

Direct Reaction with Hydrazine Hydrate

Alternative Approach :
Indole-3-acetic acid reacts directly with hydrazine hydrate (100%) in methanol under reflux for 6–8 hours, bypassing ester intermediates. This method avoids side products like pyrazolidinones, which may form during ester hydrazinolysis of α,β-unsaturated systems.

Condensation with Isatin (2-Oxoindoline)

The hydrazide intermediate is condensed with isatin to form the hydrazone linkage. This step employs acid-catalyzed Schiff base formation.

Acid-Catalyzed Condensation

Procedure :
Indole-3-acetic acid hydrazide (1.17 g, 5.0 mmol) and isatin (0.74 g, 5.0 mmol) are refluxed in ethanol (25 mL) containing glacial acetic acid (1 mL) for 3–5 hours. The reaction mixture is concentrated under reduced pressure, and the precipitate is filtered and recrystallized from ethanol.

Optimization Notes :

  • Catalyst : Acetic acid (2–5% v/v) enhances reaction efficiency.

  • Solvent : Ethanol or methanol ensures solubility of both reactants.

  • Yield : 65–75% (dependent on purity of starting materials).

Characterization :

  • IR (cm⁻¹) : 3244 (N–H), 1669 (C=O), 1605 (C=N)

  • ¹H NMR (DMSO-d₆) : δ 11.20 (s, NH), 7.80–6.90 (m, aromatic-H), 4.15 (s, CH₂)

Alternative Pathways and Modifications

Cyclocondensation with Heterocyclic Moieties

Compound 3a-l -type derivatives (analogous to the target molecule) are synthesized by reacting hydrazides with heterocyclic aldehydes or ketones. For example, refluxing indole-3-acetic acid hydrazide with 3-acetylchromen-2-one in ethanol/acetic acid yields chalcone derivatives.

Solid-Phase Synthesis

Patent literature describes large-scale synthesis using in situ-generated solvents. For instance, a 20 wt% D₂SO₄/CH₃OD/D₂O system facilitates deuterium exchange reactions, though this is more relevant for isotopic labeling.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., m/z 318.3294 for C₁₈H₁₄N₄O₂).

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 67.92%, H: 4.43%, N: 17.60%).

Purity Assessment

  • HPLC : Reverse-phase C18 columns (methanol/water, 70:30) verify purity >95%.

  • TLC Monitoring : Rf values (e.g., 0.63 in ethyl acetate/hexane) ensure reaction completion.

Challenges and Optimization Strategies

By-Product Mitigation

  • Unreacted Hydrazine : Excess hydrazine is removed via dilution with ice water and filtration.

  • Oxidation : Reactions conducted under nitrogen atmosphere prevent indole ring oxidation.

Solvent Selection

  • Polar Protic Solvents : Ethanol and methanol enhance nucleophilicity of hydrazide nitrogen.

  • Aprotic Solvents : DMF or DMSO may be used for poorly soluble aldehydes.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Hydrazinolysis of EsterReflux in methanol, 12 h80%High purity, minimal side productsRequires ester precursor
Direct Hydrazine ReactionReflux in ethanol, 6–8 h70%One-pot synthesisLower yield due to side reactions
Acid-Catalyzed CondensationEthanol/acetic acid, 3–5 h75%Rapid, scalableRequires acidic conditions

Industrial-Scale Considerations

Cost Efficiency

  • Hydrazine Hydrate : Economical but requires careful handling due to toxicity.

  • Solvent Recovery : Ethanol is distilled and reused to reduce costs.

Environmental Impact

  • Waste Management : Neutralization of acidic by-products with NaHCO₃ minimizes environmental harm .

Chemical Reactions Analysis

Types of Reactions

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the indole ring, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Indole derivatives have been extensively studied for their therapeutic potential. Indole-3-acetic acid hydrazide has shown promise in several areas:

Anti-inflammatory Properties

A recent study investigated the effects of Indole-3-acetic acid hydrazide loaded onto zinc iron oxide nanoparticles (IAAH-NPs) in microglial cells. The research demonstrated that IAAH-NPs significantly suppressed pro-inflammatory gene expressions, such as TNF-α, IL-1β, and IL-6, in response to lipopolysaccharide (LPS) stimulation. The inhibition percentages were 48.8%, 85%, and 90.5% respectively at the highest concentration tested (20 µg/ml) . This suggests that IAAH-NPs could serve as a potential therapeutic agent for neuroinflammatory conditions.

Antimicrobial Activity

Indole derivatives have also been synthesized to combat multidrug-resistant infections. A series of compounds derived from Indole-3-acetic acid were evaluated for their antibacterial and antifungal properties. The results indicated significant antimicrobial activity, with zones of inhibition ranging from 7.5 mm to 10.5 mm against various bacterial strains . These findings highlight the potential of Indole-3-acetic acid hydrazide as a lead compound for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant properties of indole derivatives have been documented in various studies. Compounds synthesized from Indole-3-acetic acid exhibited strong antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage . This application is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Agricultural Applications

Indole-3-acetic acid is a natural plant hormone involved in regulating growth and development processes such as cell elongation, division, and differentiation. Its derivatives, including Indole-3-acetic acid hydrazide, are being explored for their potential to enhance plant growth and resistance to stress.

Plant Growth Regulation

Research has indicated that indole derivatives can stimulate root growth and improve overall plant health under suboptimal conditions . The application of these compounds could lead to increased agricultural productivity by enhancing nutrient uptake and stress tolerance.

Biopesticides

Indole derivatives are being investigated for their insecticidal properties against agricultural pests. Their ability to disrupt hormonal balance in insects makes them suitable candidates for developing environmentally friendly biopesticides .

Biochemical Research

Indole-3-acetic acid hydrazide has implications in biochemical research due to its structural similarity to natural hormones.

Enzyme Inhibition Studies

Studies have shown that indole derivatives can act as enzyme inhibitors, which is vital for understanding metabolic pathways and developing drugs targeting specific enzymes involved in diseases .

Data Summary

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnti-inflammatory propertiesSignificant reduction in pro-inflammatory cytokines
Antimicrobial activityZones of inhibition: 7.5 mm - 10.5 mm
Antioxidant activityStrong antioxidant effects noted
AgriculturalPlant growth regulationEnhanced root growth and stress tolerance observed
BiopesticidesPotential insecticidal properties identified
Biochemical ResearchEnzyme inhibition studiesEffective enzyme inhibitors discovered

Mechanism of Action

The mechanism of action of indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, promoting cell elongation and division. In microbial systems, it may interfere with cellular processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Core Structure: All analogues share the hydrazide-indole framework, but substituents (e.g., pyridine in N′-(2-Oxo-2H-indol-3-yl)isonicotinohydrazide or steroid moieties ) modulate electronic properties and solubility.
  • Synthesis : Condensation reactions are universal, but yields vary with steric and electronic effects of substituents.

Physicochemical and Reactivity Differences

  • Solubility: Pyridine-containing analogues (e.g., N′-(2-Oxo-2H-indol-3-yl)isonicotinohydrazide) exhibit enhanced water solubility due to the polar pyridine ring, whereas steroid conjugates are lipophilic.
  • Reactivity : The 2-oxoindolinylidene moiety in the target compound undergoes cycloaddition reactions (e.g., [3+2] with nitrile oxides) more readily than simpler hydrazides due to conjugation effects .

Biological Activity

Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide (often referred to as IAAH), is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone. This compound has garnered attention for its diverse biological activities, which include antimicrobial, antioxidant, and potential anticancer properties. This article delves into the synthesis, characterization, and biological activity of IAAH, supported by recent research findings.

Synthesis and Characterization

The synthesis of IAAH involves the reaction of indole-3-acetic acid with hydrazine hydrate. The typical procedure includes refluxing a mixture of IAA and hydrazine in an appropriate solvent, followed by purification through recrystallization. The yield and melting points are critical parameters in assessing the purity and identity of the synthesized compound.

Table 1: Synthesis Parameters of IAAH

Reagent Amount Solvent Temperature Reaction Time Yield Melting Point (°C)
Indole-3-acetic acid10 gEthanol80°C12 hours80%116
Hydrazine hydrate10 g

Antimicrobial Activity

Research has demonstrated that IAAH exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, IAAH showed zones of inhibition ranging from 7.5 mm to 10.5 mm, indicating its potential as an antibacterial agent. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of IAAH

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus10.5
Escherichia coli9.0
Pseudomonas aeruginosa7.5

Antioxidant Activity

IAAH has also been evaluated for its antioxidant capabilities. In vitro assays indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. The compound's ability to reduce reactive oxygen species (ROS) contributes to its potential therapeutic applications in oxidative stress-related diseases.

Cytotoxicity and Anticancer Potential

Recent studies have explored the cytotoxic effects of IAAH on cancer cell lines. The results suggest that IAAH induces apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting cell proliferation. This dual action positions IAAH as a promising candidate for further development in cancer therapeutics.

Case Studies

  • Study on Pro-inflammatory Gene Suppression
    A study involving microglial cells demonstrated that IAAH effectively suppressed pro-inflammatory gene expressions such as IL-6 and TNF-α when administered in a model of neuroinflammation. This suggests a potential role for IAAH in treating neurodegenerative diseases characterized by inflammation .
  • Effect on Plant Growth
    Another investigation highlighted the impact of IAAH on plant growth parameters, showing enhanced root elongation and biomass accumulation in treated plants compared to controls. This aligns with the known effects of indole derivatives on plant physiology .

Q & A

Q. What are the standard synthetic routes for Indole-3-acetic acid, (2-oxo-3-indolinylidene)hydrazide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, hydrazide derivatives can be prepared by reacting indole-3-acetic acid with hydrazine hydrate under acidic conditions to form the hydrazide intermediate, followed by reaction with carbonyl-containing compounds (e.g., 2-oxoindoline derivatives). Key steps include pH adjustment (pH 8.0–9.0) and purification via solvent extraction (ether/acetone) . Yield optimization often requires precise temperature control (e.g., reflux at 60–65°C for 8 hours) and catalyst selection (e.g., acetic acid/sodium acetate buffer) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Detects conjugated systems (e.g., indole-hydrazone moieties) with absorbance peaks near 280–320 nm .
  • HPLC-MS : Resolves purity and identifies by-products using reverse-phase columns (C18) with mobile phases like acetonitrile/water .
  • Derivatization Assays : The 2,4-dinitrophenylhydrazine (DNPH) method confirms carbonyl groups by measuring absorbance at 530 nm after NaOH addition .

Q. What biological roles or pharmacological activities are associated with this compound?

Indole-3-acetic acid derivatives exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. Mechanistic studies suggest interactions with cellular receptors (e.g., auxin-binding proteins) or enzyme inhibition (e.g., α-glucosidase). Structural modifications, such as halogenation or hydrazide functionalization, enhance bioactivity .

Advanced Research Questions

Q. How can experimental design address contradictions in reported enzymatic pathways for indole derivative biosynthesis?

Discrepancies in pathways (e.g., tryptophan-dependent vs. -independent routes) require controlled studies:

  • Use isotopically labeled precursors (e.g., ¹³C-tryptophan) to track metabolic flux .
  • Compare mutant vs. wild-type microbial strains to isolate specific enzyme contributions (e.g., indole-3-pyruvate decarboxylase) .
  • Validate findings with knockout models or CRISPR-Cas9 editing .

Q. What strategies optimize regioselectivity in multi-step syntheses involving indole-hydrazone formation?

  • Catalyst Screening : Nickel or palladium catalysts improve selectivity in cross-coupling steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while additives like TFA mitigate side reactions .
  • Temperature Gradients : Lower temperatures (0–5°C) favor hydrazone formation over competing imine by-products .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s bioactivity and stability?

  • Halogenation : Chlorination at the indole 4- or 6-position increases lipophilicity and receptor binding affinity (e.g., IC₅₀ improvements in anti-cancer assays) .
  • Alkyl Chain Extension : Longer chains (e.g., butyric acid derivatives) enhance membrane permeability but may reduce aqueous solubility .
  • Hydrazide vs. Carboxylic Acid : Hydrazide derivatives show superior stability under acidic conditions compared to free acids .

Q. What analytical challenges arise in detecting trace impurities or degradation products, and how are they resolved?

  • By-Product Identification : Use high-resolution LC-QTOF-MS to detect low-abundance species (e.g., hydrolyzed hydrazides or oxidized indole rings) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring identifies major degradation pathways .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (respiratory toxicity, GHS Category 3) .
  • Waste Disposal : Neutralize acidic by-products before disposal to comply with EPA guidelines .

Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?

  • Detailed SOPs : Specify exact molar ratios, stirring rates, and purification steps (e.g., recrystallization solvents) .
  • Inter-Lab Comparisons : Share batches for cross-validation via NMR and elemental analysis .
  • Open-Source Data : Publish raw chromatograms and spectral data in repositories like Zenodo for transparency .

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